molecular formula C10H5Cl2NO3 B3025593 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 35973-26-3

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3025593
CAS No.: 35973-26-3
M. Wt: 258.05 g/mol
InChI Key: HHFSLXPKUJQTQR-UHFFFAOYSA-N
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Description

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-26-3) is a halogenated quinoline derivative with the molecular formula C₁₀H₅Cl₂NO₃ and a molecular weight of 258.06 g/mol . It features chlorine substituents at positions 5 and 8 of the quinoline ring, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3. This compound is primarily used in research and development, with strict guidelines against pharmaceutical or household applications due to its undefined safety profile . Commercial samples are available at 95% purity, as noted in supplier catalogs .

Properties

IUPAC Name

5,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSLXPKUJQTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398604
Record name 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-26-3
Record name 5,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid
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Record name 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name 35973-26-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Halogenation: Chlorination of the quinoline ring is achieved using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 5 and 8 positions.

  • Carboxylation: The carboxylic acid group at the 3 position is introduced through various carboxylation methods, often involving the use of carbon dioxide or other carboxylating agents under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to produce quinone derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

  • Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 5,8-dichloro-4-quinone-3-carboxylic acid.

  • Reduction: Reduced forms of the compound, such as this compound with reduced chlorine atoms.

  • Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid exhibits notable antioxidant capabilities. In studies, it has been shown to scavenge free radicals effectively, including the ABTS+ and DPPH radicals, as well as protect lipids and DNA from oxidative damage. This suggests its potential use in formulations aimed at preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound serves as an important intermediate in the synthesis of antibacterial agents. Specifically, derivatives of quinoline-3-carboxylic acids have been developed for their antibacterial properties against various pathogens. This makes DCQCA a candidate for further research into new antimicrobial therapies .

Cancer Research

Preliminary studies indicate that DCQCA may have anticancer properties. Its ability to protect DNA from oxidative damage could play a role in cancer prevention strategies. Further research is required to elucidate its mechanisms and efficacy in cancer models.

Neurological Applications

Given its antioxidant properties, there is potential for DCQCA to be explored in neuroprotective applications. Compounds that mitigate oxidative stress are being investigated for their roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the effectiveness of DCQCA and its derivatives:

  • A study published in the European Journal of Medicinal Chemistry highlighted the compound's ability to protect lipid membranes from oxidative damage while also demonstrating significant radical scavenging activity .
  • Another investigation focused on synthesizing new antibacterial agents derived from quinoline compounds, emphasizing the importance of DCQCA as a precursor .

Mechanism of Action

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is similar to other halogenated quinoline derivatives, such as 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid and 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. These compounds share structural similarities but differ in the positions and types of halogen atoms present. The unique combination of chlorine atoms and functional groups in this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with substitutions at positions 3, 4, 5, and 8 exhibit diverse physicochemical and functional properties. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Methyl Groups: Replacing chlorine with methyl groups (e.g., 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid) reduces molecular weight and electronegativity. Methyl groups are electron-donating, which may decrease acidity at the hydroxyl and carboxylic acid positions compared to chlorine’s electron-withdrawing effects .
  • Esterification: Ethyl ester derivatives (e.g., Ethyl 5,7-dichloro-4-hydroxy-3-quinolinecarboxylate) exhibit increased lipophilicity due to the substitution of carboxylic acid (-COOH) with an ethyl ester (-COOEt). This modification enhances membrane permeability, making such compounds candidates for prodrug development .

Biological Activity

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a compound belonging to the class of hydroxyquinolines, which are known for their diverse biological activities. This article explores the compound’s pharmacological properties, including its anticancer, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H6Cl2NO3\text{C}_10\text{H}_6\text{Cl}_2\text{N}\text{O}_3

This compound features two chlorine substituents at positions 5 and 8, a hydroxyl group at position 4, and a carboxylic acid functional group at position 3. These functional groups contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: In Vitro Anticancer Activity

A study evaluated the anticancer effects of this compound on A549 human lung cancer cells. The results indicated that treatment with this compound significantly reduced cell viability:

Concentration (µM)Cell Viability (%)
Control100
163.4
1021.2

The compound demonstrated a dose-dependent decrease in viability, indicating its potential as a therapeutic agent against lung cancer .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. This compound has exhibited promising activity against various bacterial strains.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Mycobacterium tuberculosis6.55

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

Emerging research indicates that quinoline derivatives can also possess antiviral properties. A study assessed the antiviral activity of similar compounds against dengue virus serotype 2 (DENV2), revealing significant inhibitory effects.

The antiviral mechanism appears to involve inhibition at an early stage of the viral lifecycle, reducing the intracellular production of viral proteins without exhibiting virucidal activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the substituents on the quinoline ring can significantly influence their pharmacological profiles.

Key Findings from SAR Studies

  • Chlorine Substitution : The presence of electron-withdrawing chlorine atoms enhances lipophilicity and biological activity.
  • Hydroxyl and Carboxylic Groups : These functional groups contribute to increased solubility and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclization reactions using substituted pyridine or quinoline precursors. For example, chlorinated quinoline derivatives are often synthesized via the Gould-Jacobs reaction, where anilines react with β-keto esters under acidic conditions to form the quinoline backbone . Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical to enhance yield, as demonstrated in studies on analogous chloroquinoline derivatives .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze aromatic protons and carboxylic acid groups. Mass spectrometry (MS) should confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with chlorine atoms .

Q. What solvents are suitable for dissolving this compound?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers (<1% DMSO final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

  • Methodology : Synthesize analogs with modifications at the 5,8-dichloro, 4-hydroxy, or 3-carboxylic acid positions. For example:

  • Replace chlorine atoms with fluorine to study halogen effects on bioactivity .
  • Esterify the carboxylic acid group to assess membrane permeability .
  • Test derivatives against target enzymes (e.g., bacterial DNA gyrase) using enzyme inhibition assays and correlate substituent effects with IC₅₀ values .

Q. How should contradictory solubility or stability data be resolved?

  • Methodology : Contradictions often arise from differences in solvent systems or storage conditions. Conduct systematic stability studies:

  • Monitor degradation via HPLC under varying pH, temperature, and light exposure.
  • Use accelerated stability protocols (e.g., 40°C/75% relative humidity for 1 month) to identify degradation products .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Lyophilization can enhance stability for aqueous formulations. Regularly validate stability via spectroscopic and chromatographic methods .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodology : Perform molecular docking using software like AutoDock Vina to model interactions with enzymes (e.g., quinoline-binding pockets in cytochrome P450). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics .

Safety and Handling

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters to prevent inhalation .
  • Waste Disposal : Neutralize acidic solutions with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled for halogenated organic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

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